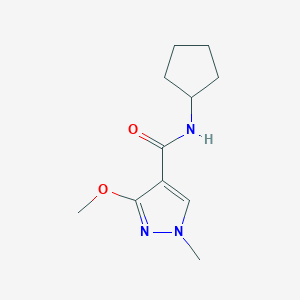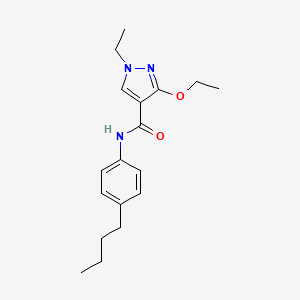![molecular formula C13H13F2N3O2 B6500965 N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014066-65-9](/img/structure/B6500965.png)
N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-Difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, hereinafter referred to as ‘DFMPC’, is a molecule of interest in the scientific community. It is an organic compound of the pyrazole family and is known for its potential applications in medicine, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
DFMPC has a wide range of potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent and has been shown to inhibit the growth of several types of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, DFMPC has been studied for its potential use in neurodegenerative diseases, as it has been shown to reduce the progression of neurodegenerative diseases in animal models.
Mecanismo De Acción
The exact mechanism of action of DFMPC is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the synthesis of proteins, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DFMPC has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the progression of neurodegenerative diseases. Additionally, it has been shown to reduce cholesterol levels, reduce blood pressure, and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DFMPC in laboratory experiments is its low cost and availability. It is relatively inexpensive to synthesize and is widely available from chemical suppliers. Additionally, it is relatively non-toxic and is not known to produce any adverse side effects. However, it is important to note that the effects of DFMPC in laboratory experiments may not be the same as in humans, and further research is needed to determine its efficacy in humans.
Direcciones Futuras
The potential applications of DFMPC in medicine, biochemistry, and physiology are vast and there are many potential future directions for research. These include further research into its potential anti-cancer, anti-inflammatory, and neurodegenerative disease applications. Additionally, further research could be conducted into its potential cardiovascular disease, cholesterol, and blood pressure-lowering effects. Additionally, research could be conducted into its potential use in other areas, such as agriculture, food science, and environmental science.
Métodos De Síntesis
DFMPC is usually synthesized through a two-step reaction process. The first step involves the reaction of 2,6-difluorobenzaldehyde with 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a compound known as N-(2,6-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. The second step involves the reaction of this intermediate with hydrogen chloride in the presence of a strong acid, such as sulfuric acid, to produce the final product, DFMPC.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-18-7-9(13(17-18)20-2)12(19)16-6-8-10(14)4-3-5-11(8)15/h3-5,7H,6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHOINMNNQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B6500885.png)
![1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B6500887.png)
![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)
![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)


![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)